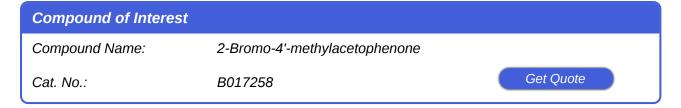


An In-depth Technical Guide to 2-Bromo-4'methylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-Bromo-4'-methylacetophenone**, a key building block in organic and medicinal chemistry. It covers its chemical and physical properties, synthesis methodologies, reactivity, and applications, with a focus on its role in drug discovery and development.

Core Properties and Identification

2-Bromo-4'-methylacetophenone, also known as 4-Methylphenacyl bromide, is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its utility stems from the presence of a reactive bromine atom alpha to a carbonyl group, making it an excellent substrate for nucleophilic substitution reactions.[2]

Table 1: Chemical Identifiers



Identifier	Value
CAS Number	619-41-0[3][4][5]
Molecular Formula	C ₉ H ₉ BrO[3][4][5]
Synonyms	2-Bromo-1-(4-methylphenyl)ethanone, 4- (Bromoacetyl)toluene, 4-Methylphenacyl bromide[1]
InChI Key	KRVGXFREOJHJAX-UHFFFAOYSA-N[4]

| SMILES | Cc1ccc(cc1)C(=O)CBr |

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	213.07 g/mol [3][6][7]
Appearance	White to pale yellow or light green crystalline powder.[1][5][8]
Melting Point	45-49 °C[1][5][9]
Boiling Point	238-239 °C (at 760 mmHg)[5][9]; 105 °C (at 0.1 mmHg)[2]
Density	1.4 ± 0.1 g/cm ³ [5]
Flash Point	74.4 ± 7.7 °C[5]; >110°C[2]
Solubility	Soluble in chloroform and ethyl acetate.[5]

| Stability | Stable under recommended storage conditions, but incompatible with strong oxidizing agents and strong bases.[1][2][9] |

Reactivity and Chemical Behavior

The primary reactivity of **2-Bromo-4'-methylacetophenone** is centered on the α -carbon, which is activated by the adjacent electron-withdrawing carbonyl group. This makes the bromine atom



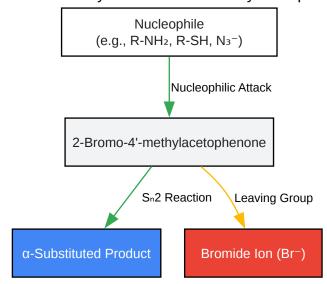
an excellent leaving group for S_n2 nucleophilic substitution reactions.[2] This reactivity is fundamental to its role as a building block for introducing the 4-methylphenacyl group into various molecular scaffolds.[2]

Common transformations include reactions with:

- Amines: to form α-amino ketones.[2]
- Thiols: used in purification methods like the fluorous thiol quenching technique.[2][10]
- Azides: to produce α-azido ketones.[11]
- Carboxylates and other nucleophiles: to create a wide range of esters and other derivatives.

The carbonyl group can also undergo typical ketone reactions, such as reduction to a secondary alcohol.[11]

General Reactivity of 2-Bromo-4'-methylacetophenone



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Caption: General S_n2 reactivity pathway.

Synthesis Methodologies

Foundational & Exploratory





Several methods exist for the synthesis of **2-Bromo-4'-methylacetophenone**. A common and efficient laboratory-scale approach is the α -bromination of the parent ketone, 4'-methylacetophenone.

Experimental Protocol: Synthesis via Bromination of 4'-Methylacetophenone

This protocol is based on a general procedure for the α -bromination of ketones.

Materials:

- 4'-Methylacetophenone
- N-Bromosuccinimide (NBS) or Dibromo-p-toluenesulfonamide (TsNBr₂)[3]
- Acetone and Water (solvent)[3]
- Sodium thiosulfate
- Ethyl acetate
- · Anhydrous sodium sulfate
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Dissolve 4'-methylacetophenone (1 mmol) in a solvent mixture of acetone (3 mL) and water (0.1 mL) in a suitable reaction flask at room temperature.[3]
- Slowly add the brominating agent, such as dibromo-p-toluenesulfonamide (2.2 mmol), to the solution while stirring.[3]
- Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, quench the excess brominating agent by adding sodium thiosulfate (~200 mg) and continue stirring for 10 minutes.[3]

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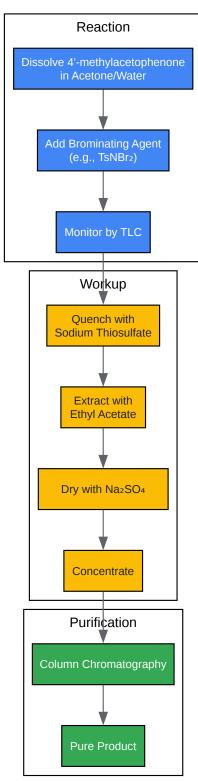




- Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.[3]
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[3]
- Concentrate the organic phase under reduced pressure to obtain the crude product.[3]
- Purify the crude product by column chromatography on silica gel, using a petroleum etherethyl acetate mixture as the eluent, to yield pure **2-Bromo-4'-methylacetophenone**.[3]



Synthesis Workflow



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Caption: Experimental workflow for synthesis.



Applications in Drug Development and Organic Synthesis

2-Bromo-4'-methylacetophenone is a valuable intermediate in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients.[1][7] Its ability to readily react with nucleophiles allows for the construction of complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Key Applications:

- Synthesis of Imidazole Derivatives: It is a key precursor in the synthesis of substituted imidazoles. For instance, it reacts with formamidine acetate in a cyclization reaction to form 4-(p-tolyl)imidazole, a core structure in various bioactive compounds.
- Preparation of Pyrazole-imidazole Compounds: It has been used in the preparation of novel pyrazole-imidazole compounds with potential therapeutic applications.[5]
- Synthesis of Chiral Alcohols: The compound is utilized in asymmetric reactions to prepare chiral α-fluoroalkoxy alcohols, which are important chiral building blocks.[5]
- Building Block for Heterocycles: It serves as a starting material for the synthesis of various heterocyclic compounds like hydroxyquinolinones and N-derivatized carboxamides.[2][10]
 These structures are of significant interest in medicinal chemistry research.[2]

Experimental Protocol: Synthesis of 4-(4-methylphenyl)imidazole

This protocol outlines a general procedure for the synthesis of imidazole derivatives from α -haloketones.

Materials:

- 2-Bromo-4'-methylacetophenone
- Formamidine acetate
- Ethylene glycol (solvent)

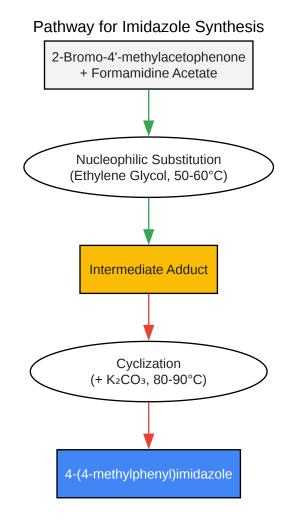


- Potassium carbonate (acid scavenger)
- Ethyl acetate
- Saturated sodium chloride solution

Procedure:

- Dissolve 2-Bromo-4'-methylacetophenone in ethylene glycol in a reaction vessel and heat to 50-60 °C.[12]
- Add formamidine acetate in portions over approximately 1 hour, maintaining the temperature.
 Allow the nucleophilic substitution to proceed for about 2 hours.[12]
- Cool the reaction mixture to 30-35 °C and add potassium carbonate as an acid scavenger to facilitate the cyclization step.[12]
- Maintain this temperature for 5-6 hours, then heat to 80-90 °C to ensure the reaction goes to completion over another 5-6 hours.[12]
- After the reaction is complete, remove the ethylene glycol via vacuum distillation.
- Cool the residue and partition it between ethyl acetate and water. Adjust the pH of the aqueous layer to ~8 with a sodium hydroxide solution.[12]
- Separate the layers and wash the organic layer with a saturated sodium chloride solution.
- Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by recrystallization.[12]





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Caption: Reaction pathway for imidazole synthesis.

Safety and Handling

2-Bromo-4'-methylacetophenone is an irritant and should be handled with care. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][6]

- Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
 protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2] Avoid
 breathing dust.
- Storage: Store in a cool, dry, and well-ventilated place (recommended 2-8°C) in a tightly sealed container.[2][5][13] Keep away from heat sources and incompatible materials such as strong oxidizing agents and bases.[1][9]



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